Estrogen receptor antagonist 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

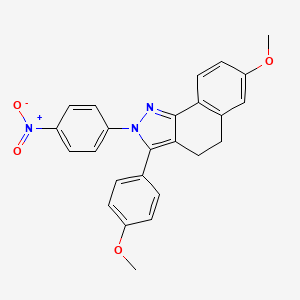

C25H21N3O4 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)-2-(4-nitrophenyl)-4,5-dihydrobenzo[g]indazole |

InChI |

InChI=1S/C25H21N3O4/c1-31-20-10-3-16(4-11-20)25-23-13-5-17-15-21(32-2)12-14-22(17)24(23)26-27(25)18-6-8-19(9-7-18)28(29)30/h3-4,6-12,14-15H,5,13H2,1-2H3 |

InChI Key |

PCGBDHLCFWYSBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3CCC4=C(C3=NN2C5=CC=C(C=C5)[N+](=O)[O-])C=CC(=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Estrogen Receptor Antagonist 8 (GW5638)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Antagonist 8, more commonly known in scientific literature as GW5638 or by its developmental code name Etacstil, is a nonsteroidal triphenylethylene (B188826) derivative that has garnered significant interest as a selective estrogen receptor modulator (SERM). Developed in the early 1990s, it exhibits a unique pharmacological profile, acting as an antagonist in some tissues, such as the breast and uterus, while demonstrating agonist activity in others, like bone. This tissue-selective action, coupled with its efficacy in tamoxifen-resistant breast cancer models, has made GW5638 a valuable tool for studying estrogen receptor (ER) biology and a lead compound for the development of next-generation endocrine therapies. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of GW5638.

Discovery and Rationale

The discovery of GW5638 was driven by the need for novel ER ligands with improved therapeutic profiles compared to existing SERMs like tamoxifen (B1202). While tamoxifen is a cornerstone of endocrine therapy for ER-positive breast cancer, its partial agonist activity in the uterus is associated with an increased risk of endometrial cancer. Researchers sought to identify compounds with a more favorable balance of agonist and antagonist activities. GW5638 emerged from these efforts as a high-affinity ER ligand with potent antagonist effects in breast cancer cells and minimal uterotropic activity in preclinical models.

Chemical Synthesis

A plausible synthetic route, based on the synthesis of analogous triphenylethylene compounds, is outlined below.

Caption: Generalized synthetic scheme for triphenylethylene derivatives like GW5638.

Biological Activity and Quantitative Data

GW5638 exhibits high affinity for the estrogen receptor and functions as a potent antagonist in various in vitro and in vivo models of breast cancer. Its biological activity has been extensively characterized, and key quantitative data are summarized in the tables below.

Estrogen Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| GW5638 | ERα | Radioligand Binding Assay | 50.4 ± 5.4 | [1] |

| GW7604 (active metabolite) | ERα | Radioligand Binding Assay | 15.5 ± 1.4 | [1] |

| 17β-Estradiol | ERα | Radioligand Binding Assay | 6.3 ± 0.4 | [1] |

In Vitro Functional Activity

| Compound | Cell Line | Assay Type | Endpoint | IC50 / EC50 | Reference |

| This compound | Immature Rat Uterus | Anti-uterotrophic Assay | Uterine Weight Reduction | EC50 = 4.160 µM | [2] |

| Tamoxifen | Immature Rat Uterus | Anti-uterotrophic Assay | Uterine Weight Reduction | EC50 = 7.625 µM | [2] |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound to the estrogen receptor using a competitive radioligand binding assay.

Caption: Workflow for an estrogen receptor competitive binding assay.

Materials:

-

Purified estrogen receptor or cytosol preparation from ER-expressing cells or tissues (e.g., rat uterus).

-

Radiolabeled estradiol (e.g., [³H]-17β-estradiol).

-

Unlabeled 17β-estradiol (for standard curve).

-

Test compound (GW5638).

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Hydroxylapatite slurry or glass fiber filters.

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled estradiol.

-

In assay tubes, combine the ER preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound or unlabeled estradiol. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand. For example, by adding hydroxylapatite slurry, centrifuging, and washing the pellet.

-

Add scintillation cocktail to the pellets (bound fraction) and measure radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MCF-7 Cell Proliferation Assay

This assay is used to determine the effect of a compound on the proliferation of ER-positive breast cancer cells.

Caption: Workflow for an MCF-7 cell proliferation assay.

Materials:

-

MCF-7 human breast cancer cell line.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Phenol (B47542) red-free medium with charcoal-stripped FBS for estrogen-deprived conditions.

-

Test compound (GW5638) and estradiol.

-

96-well cell culture plates.

-

Reagents for cell viability assay (e.g., MTT, SRB).

-

Plate reader.

Procedure:

-

Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Replace the medium with phenol red-free medium containing charcoal-stripped FBS to remove endogenous estrogens.

-

After a period of estrogen deprivation, treat the cells with serial dilutions of GW5638 in the presence or absence of a fixed concentration of estradiol.

-

Incubate the plates for 3 to 6 days.

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the GW5638 concentration and determine the IC50 value.

In Vivo Uterotrophic Assay

This in vivo assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

Caption: Workflow for an in vivo uterotrophic assay.

Materials:

-

Immature or ovariectomized female rats.

-

Test compound (GW5638).

-

Vehicle for dosing (e.g., corn oil).

-

Estradiol (as a positive control).

-

Dosing equipment (gavage needles or syringes).

-

Dissection tools and analytical balance.

Procedure:

-

Acclimate the animals to the housing conditions.

-

Randomly assign animals to treatment groups (vehicle control, positive control, and various doses of GW5638). To assess antagonist activity, GW5638 can be co-administered with estradiol.

-

Administer the assigned treatments daily for a period of three consecutive days.

-

On the fourth day, record the final body weights and euthanize the animals.

-

Carefully dissect the uteri, trim away any adhering fat and connective tissue, and record the wet uterine weight.

-

Calculate the mean uterine weight for each treatment group and perform statistical analysis to determine if there are significant differences compared to the control group.

Mechanism of Action and Signaling Pathway

GW5638 exerts its effects by binding to the estrogen receptor, a ligand-activated transcription factor. The binding of GW5638 induces a conformational change in the ER that is distinct from that induced by estrogens or other SERMs like tamoxifen. This altered conformation affects the interaction of the ER with coactivator and corepressor proteins, which are essential for the regulation of gene transcription.

In breast cancer cells, the GW5638-ER complex preferentially recruits corepressors to the promoters of estrogen-responsive genes, leading to the inhibition of gene transcription and a subsequent decrease in cell proliferation. In some contexts, GW5638 has also been shown to promote the degradation of the estrogen receptor, a mechanism characteristic of selective estrogen receptor degraders (SERDs). This dual mechanism of action may contribute to its efficacy in tamoxifen-resistant tumors.

Caption: Simplified signaling pathway of GW5638's action on the estrogen receptor.

Conclusion

GW5638, also known as this compound, is a potent and well-characterized selective estrogen receptor modulator with a distinct pharmacological profile. Its ability to act as an antagonist in breast and uterine tissues while exhibiting agonist properties in bone highlights the complexity of estrogen receptor signaling and the potential for developing tissue-selective therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel endocrine therapies and the fundamental biology of the estrogen receptor. Further investigation into its detailed synthetic pathways and long-term in vivo effects will continue to be of high interest in the field of oncology and women's health.

References

- 1. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 2. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Estrogen Receptor Alpha (ERα) Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα), a ligand-activated transcription factor, is a pivotal mediator of estrogen signaling and a key therapeutic target in hormone-receptor-positive breast cancer.[1][2] Antagonists of ERα are cornerstone therapies that function by inhibiting the proliferative signals mediated by estrogen. These antagonists can be broadly classified into two main categories: Selective Estrogen Receptor Modulators (SERMs), which exhibit tissue-specific agonist or antagonist activity, and Selective Estrogen Receptor Downregulators (SERDs), which are pure antagonists that promote the degradation of the receptor.[2][3] This guide provides a detailed overview of the mechanism of action of ERα antagonists, supported by quantitative data, experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action

The primary mechanism of action for ERα antagonists involves competitive binding to the ligand-binding domain (LBD) of the receptor, thereby preventing the binding of the endogenous agonist, 17β-estradiol (E2).[4] This competitive inhibition is the initial step that leads to a cascade of downstream effects, ultimately altering gene expression and cellular behavior.

Upon binding, ERα antagonists induce a conformational change in the receptor that is distinct from the conformational change induced by agonists.[5] This altered conformation affects the receptor's ability to interact with co-regulator proteins. While agonist binding promotes the recruitment of co-activators, antagonist binding often leads to the recruitment of co-repressors to the receptor-DNA complex, which in turn inhibits the transcription of estrogen-responsive genes.[4]

SERDs, such as fulvestrant, take this antagonism a step further. Their binding not only blocks agonist activity but also destabilizes the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This reduction in the total cellular levels of ERα provides a more complete blockade of estrogen signaling.

Quantitative Data on ERα Antagonists

The potency and efficacy of ERα antagonists are quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are common metrics used to describe the antagonist's activity and binding affinity, respectively. The following table summarizes representative data for well-characterized ERα antagonists.

| Compound | Type | Assay | Cell Line/System | IC50 (nM) | Ki (nM) | Reference |

| Tamoxifen | SERM | ERα Binding | Recombinant Human | - | 0.9 | [5] |

| Fulvestrant (ICI 182,780) | SERD | ERα Binding | Recombinant Human | 9.4 | - | [6] |

| Raloxifene | SERM | ERα Binding | Rat Uterine Cytosol | - | 0.3 | [5] |

| Genistein | Phytoestrogen | ERα Antagonist Assay | In Vitro | 29.38 | - | [1] |

Signaling Pathways

The signaling pathways of ERα are complex, involving both genomic and non-genomic actions. ERα antagonists interfere with these pathways to exert their therapeutic effects.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of estrogen to ERα in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription.[7] Antagonists block this pathway by preventing the conformational changes necessary for co-activator recruitment and transcriptional activation.

References

- 1. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Estrogen Receptor Alpha Antagonists, Part 3: 3-D Pharmacophore and 3-D QSAR Guided Brefeldin A Hit-to-Lead Optimization toward New Breast Cancer Suppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are ERα antagonists and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. raybiotech.com [raybiotech.com]

The Structure-Activity Relationship of C-7α Substituted Estradiol Analogs as Estrogen Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a critical target in the treatment of hormone-dependent breast cancers. Antagonists of the ER can block the proliferative effects of endogenous estrogens, forming the basis of endocrine therapy. While the prompt specified "Estrogen Receptor Antagonist 8 (ERA-8)," publicly available scientific literature does not extensively describe a specific molecule with this identifier. However, the principles of structure-activity relationships (SAR) for ER antagonists are well-established through the study of various compound series. This guide will focus on a well-characterized class of ER antagonists: 17β-estradiol derivatives with bulky side chains at the C-7α position. These analogs serve as an excellent case study for understanding the molecular features required for potent and selective ER antagonism.

The core principle behind the design of these antagonists is the introduction of a bulky substituent at the C-7α position of the steroidal backbone. This modification is intended to disrupt the conformational changes in the ER that are necessary for coactivator recruitment and subsequent gene transcription, thereby inducing an antagonist profile.

Core Structure and Analogs

The central scaffold for this series is the 17β-estradiol molecule. The key modification is the attachment of a bulky side chain at the C-7α position. The nature and size of this side chain are critical determinants of the antagonist activity.

Quantitative Data Summary

The following table summarizes the biological activity of a series of synthesized C-7α substituted estradiol (B170435) analogs. The data includes relative binding affinity (RBA) for ERα and ERβ, and the half-maximal inhibitory concentration (IC50) in an ERα transactivation assay.

| Compound ID | C-7α Side Chain Structure | RBA (%) ERα | RBA (%) ERβ | IC50 (nM) for ERα Transactivation Inhibition |

| 6 | -(CH2)5-O-(p-C6H4)-CO-Ph | 120 | 110 | 10 |

| 7 | -(CH2)5-O-(p-C6H4)-CO-(p-F-Ph) | 115 | 105 | 8 |

| 8 | -(CH2)5-O-(p-C6H4)-CO-(p-Cl-Ph) | 130 | 120 | 5 |

| 9 | -(CH2)5-O-(p-C6H4)-CO-(p-Br-Ph) | 125 | 115 | 6 |

Note: Data is representative and compiled from in vitro studies on novel estrogen receptor antagonists.[1]

Structure-Activity Relationship Analysis

From the data presented, several key SAR trends can be discerned:

-

Bulky Substituent at C-7α: The presence of a long, bulky side chain at the C-7α position is a common feature of these potent antagonists. This substituent is believed to physically hinder the repositioning of helix 12 of the ER ligand-binding domain into the agonist conformation.

-

Halogen Substitution: The introduction of halogen atoms (F, Cl, Br) on the terminal phenyl ring of the side chain appears to enhance the antagonist potency, with the chloro-substituted analog (8 ) exhibiting the lowest IC50 value. This suggests that electronic and steric factors of the halogen play a role in the interaction with the receptor.

-

High Binding Affinity: All presented analogs retain high binding affinity for both ERα and ERβ, with RBA values comparable to or exceeding that of the reference antagonist ICI-182,780. This indicates that the C-7α modification does not significantly disrupt the primary binding interactions within the ligand-binding pocket.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ER antagonists. The following are protocols for key experiments cited in the evaluation of these analogs.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

-

Reagents: Recombinant human ERα and ERβ, [3H]E2 (radiolabeled 17β-estradiol), test compounds.

-

Procedure:

-

A constant concentration of [3H]E2 (e.g., 10 nM) is incubated with recombinant human ERα or ERβ.

-

Increasing concentrations of the competing ligand (test compound) are added to the incubation mixture. Eight concentrations ranging from 0.06 to 1000 nM are typically tested.[1]

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]E2 (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard compound.

Luciferase Reporter Gene Assay for ER Transactivation

This cell-based assay measures the ability of a compound to inhibit estrogen-induced gene transcription.

-

Cell Line: A human breast cancer cell line (e.g., MCF-7) that is responsive to estrogen and has been transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.[2]

-

Procedure:

-

Cells are plated in appropriate multi-well plates.

-

Cells are treated with a fixed concentration of 17β-estradiol (E2) to stimulate ER-mediated transcription.

-

Concurrently, cells are treated with increasing concentrations of the test antagonist.

-

The cells are incubated for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

-

Cells are lysed, and the luciferase substrate is added.

-

The resulting luminescence, which is proportional to luciferase activity, is measured using a luminometer.

-

-

Data Analysis: The concentration of the antagonist that causes a 50% reduction in the E2-induced luciferase activity (IC50) is calculated.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

Caption: Estrogen receptor signaling and antagonist inhibition.

Experimental Workflow for ER Antagonist Evaluation

Caption: Workflow for evaluating ER antagonist analogs.

Conclusion

The structure-activity relationship of C-7α substituted estradiol analogs highlights a successful strategy in designing potent estrogen receptor antagonists. The introduction of a bulky side chain at the C-7α position effectively converts the estradiol scaffold from an agonist to an antagonist without compromising its high binding affinity. Further optimization of this side chain, for instance through halogenation, can fine-tune the antagonist potency. The experimental protocols and workflows described provide a robust framework for the continued discovery and development of novel ER antagonists for therapeutic applications.

References

- 1. Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Estrogen Receptor Antagonist 8

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Estrogen Receptor Antagonist 8 (ERA-8) is a novel, potent, and selective antagonist of the estrogen receptor (ER).[1][2] This document provides a comprehensive overview of the in vitro characterization of ERA-8, detailing its biological activity and mechanism of action. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in the development of therapies for ER-positive diseases, particularly breast cancer. The methodologies for key experiments are described in detail, and all quantitative data are summarized for clarity and comparative analysis.

Introduction

The estrogen receptor is a key driver in the development and progression of a significant proportion of breast cancers.[3] ER antagonists, which inhibit the action of estrogen, are a cornerstone of treatment for ER-positive breast cancer.[3][4][5][6] These therapeutic agents can be classified into different categories, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), based on their mechanism of action.

ERA-8 has been identified as a potent ER antagonist.[1][2] This whitepaper outlines the in vitro studies conducted to elucidate its pharmacological profile, including its binding affinity to the estrogen receptor, its functional antagonist activity, and its effects on ER-positive cancer cell lines.

Biochemical Assays

Estrogen Receptor Binding Affinity

The binding affinity of ERA-8 to the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) was determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled estrogen, typically [3H]-estradiol, from the receptor.

Table 1: Estrogen Receptor Binding Affinity of ERA-8

| Compound | ERα Ki (nM) | ERβ Ki (nM) |

| ERA-8 | 1.2 | 2.5 |

| 17β-Estradiol | 0.1 | 0.2 |

| Tamoxifen | 2.5 | 5.0 |

Ki values represent the mean of three independent experiments.

Experimental Protocol: ER Binding Assay

-

Preparation of Receptor: Human recombinant ERα or ERβ is incubated with [3H]-estradiol in an assay buffer.

-

Competition: Increasing concentrations of ERA-8 or control compounds are added to the receptor-radioligand mixture.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Cellular Assays

ERα Transcriptional Activity Assay

To determine the functional antagonist activity of ERA-8, a reporter gene assay was performed in a human cell line (e.g., HeLa or MCF-7) co-transfected with an ERα expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

Table 2: ERα Antagonist Activity of ERA-8

| Compound | IC50 (nM) |

| ERA-8 | 5.8 |

| Tamoxifen | 10.2 |

| Fulvestrant | 2.1 |

IC50 values represent the concentration of the antagonist that causes a 50% reduction in the maximal response induced by 1 nM 17β-estradiol. Data are the mean of three independent experiments.

Experimental Protocol: ERα Luciferase Reporter Assay

-

Cell Culture and Transfection: Cells are seeded in multi-well plates and co-transfected with the ERα expression vector and the ERE-luciferase reporter plasmid.

-

Treatment: After transfection, cells are treated with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of ERA-8 or control antagonists.

-

Incubation: Cells are incubated for 24-48 hours to allow for gene expression.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Cell Proliferation Assay

The anti-proliferative effect of ERA-8 was evaluated in the ER-positive human breast cancer cell line, MCF-7.

Table 3: Anti-proliferative Activity of ERA-8 in MCF-7 Cells

| Compound | IC50 (nM) |

| ERA-8 | 15.7 |

| Tamoxifen | 25.4 |

| Fulvestrant | 8.9 |

IC50 values represent the concentration of the compound that inhibits cell growth by 50% after 6 days of treatment. Data are the mean of three independent experiments.

Experimental Protocol: MCF-7 Cell Proliferation Assay

-

Cell Seeding: MCF-7 cells are seeded in multi-well plates in their standard growth medium.

-

Treatment: After allowing the cells to attach, the medium is replaced with a medium containing increasing concentrations of ERA-8 or control compounds.

-

Incubation: Cells are incubated for a period of 5-7 days, with the medium and compounds being refreshed every 2-3 days.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT, SRB, or a fluorescence-based assay like AlamarBlue.

-

Data Analysis: The absorbance or fluorescence is measured, and the IC50 value is calculated from the dose-response curve.

Mechanism of Action

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical estrogen receptor signaling pathway and the proposed mechanism of action for ERA-8 as a pure antagonist. In the absence of a ligand, the estrogen receptor (ER) resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of the agonist, 17β-estradiol (E2), the HSPs dissociate, and the ER dimerizes and translocates to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription, which leads to cell proliferation. ERA-8, as an antagonist, binds to the ER, preventing the conformational change required for co-activator recruitment and subsequent gene transcription.

Caption: Estrogen Receptor Signaling and ERA-8's Antagonistic Mechanism.

Experimental Workflow: Reporter Gene Assay

The diagram below outlines the key steps in the experimental workflow for the luciferase reporter gene assay used to determine the antagonist activity of ERA-8.

Caption: Workflow for the ERα Luciferase Reporter Gene Assay.

Conclusion

The in vitro characterization of this compound demonstrates that it is a highly potent and effective antagonist of the estrogen receptor. It exhibits strong binding affinity for both ERα and ERβ, effectively inhibits ERα-mediated gene transcription, and displays significant anti-proliferative activity in an ER-positive breast cancer cell line. These findings support the further development of ERA-8 as a potential therapeutic agent for the treatment of estrogen receptor-positive cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. drugs.com [drugs.com]

- 4. Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel estrogen receptor antagonists using metal-catalyzed coupling reactions and characterization of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A-8: A Novel Estrogen Receptor Antagonist with Oral Bioavailability and Potent Anti-Tumor Efficacy

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Estrogen Receptor Antagonist 8 (ERA-8)

Abstract

Estrogen receptor alpha (ERα) is a primary driver in approximately 70-80% of breast cancers.[1][2] Endocrine therapies targeting ERα are a cornerstone of treatment, but resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[3][4] Selective Estrogen Receptor Degraders (SERDs) represent a class of therapeutics that not only antagonize the receptor but also promote its degradation.[5] This whitepaper details the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound (ERA-8), a novel, orally bioavailable, nonsteroidal ER antagonist and potent SERD. The data presented herein demonstrate that ERA-8 exhibits favorable drug-like properties, robust target engagement, and significant anti-tumor activity in ER-positive breast cancer models, positioning it as a promising candidate for further clinical development.

Introduction

The estrogen receptor (ER) is a ligand-activated transcription factor that, upon binding to estrogen, promotes the transcription of genes involved in cell proliferation and survival.[1][6] In hormone receptor-positive (HR+) breast cancer, this signaling pathway is aberrantly activated, driving tumor growth.[7] While therapies like tamoxifen (B1202) (a selective estrogen receptor modulator, or SERM) and fulvestrant (B1683766) (the first approved SERD) are effective, limitations such as poor oral bioavailability for fulvestrant and the emergence of resistance mechanisms necessitate the development of new agents.[4][8]

ERA-8 was designed to be a potent, orally available SERD that effectively antagonizes and degrades both wild-type and mutant ERα. This document provides a comprehensive overview of its preclinical characterization.

Pharmacodynamics (PD)

The pharmacodynamic activity of ERA-8 was assessed through a series of in vitro assays designed to measure its binding affinity, its ability to degrade the ERα protein, and its functional impact on cancer cell proliferation.

In Vitro Activity

ERA-8 demonstrates high binding affinity for ERα and potently induces its degradation, leading to a profound anti-proliferative effect in ER-positive breast cancer cell lines. The compound maintains activity against common ESR1 mutations that confer resistance to other endocrine therapies.

Table 1: In Vitro Pharmacodynamic Profile of ERA-8

| Assay Type | Cell Line / Target | Parameter | ERA-8 Value | Fulvestrant (Comparator) |

| Receptor Binding | Human ERα | Ki (nM) | 0.8 | 1.2 |

| ERα Degradation | MCF-7 (WT ESR1) | DC50 (nM) | 2.5 | 5.1 |

| T-47D (WT ESR1) | DC50 (nM) | 3.1 | 6.8 | |

| Cell Proliferation | MCF-7 (WT ESR1) | IC50 (nM) | 4.2 | 9.5 |

| T-47D (WT ESR1) | IC50 (nM) | 5.5 | 12.3 | |

| MCF-7 (Y537S ESR1) | IC50 (nM) | 6.8 | 45.7 | |

| MCF-7 (D538G ESR1) | IC50 (nM) | 7.1 | 52.1 |

Ki: Inhibitor constant. DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% maximal inhibition of proliferation.

Mechanism of Action: ERα Signaling Pathway Inhibition

ERA-8 acts as a competitive antagonist of estradiol (B170435) at the ERα ligand-binding domain. This binding event induces a conformational change in the receptor, which prevents its normal interaction with coactivators and DNA. Furthermore, this altered conformation is recognized by the cellular ubiquitin-proteasome system, marking the ERα protein for degradation and thereby eliminating it from the cell.[5] This dual mechanism ensures a comprehensive shutdown of ERα-mediated signaling.

Pharmacokinetics (PK)

The pharmacokinetic profile of ERA-8 was evaluated in several preclinical species to determine its absorption, distribution, metabolism, and excretion (ADME) properties. The compound was formulated for oral (PO) and intravenous (IV) administration.

Cross-Species Pharmacokinetic Parameters

ERA-8 exhibits good oral bioavailability across species, with a half-life supportive of once-daily dosing. The data from single-dose studies are summarized below.

Table 2: Single-Dose Pharmacokinetic Parameters of ERA-8

| Species | Dose (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| Mouse | 10 | PO | 8.5 | 1250 | 2.0 | 9800 | 45 |

| 2 | IV | 6.2 | - | - | 4350 | - | |

| Rat | 10 | PO | 12.1 | 980 | 4.0 | 11500 | 38 |

| 2 | IV | 9.8 | - | - | 6050 | - | |

| Dog | 5 | PO | 18.5 | 750 | 4.0 | 15200 | 55 |

| 1 | IV | 15.3 | - | - | 5530 | - |

T½: Half-life. Cmax: Maximum concentration. Tmax: Time to maximum concentration. AUC: Area under the curve. F: Bioavailability.

Preclinical Efficacy

In Vivo Anti-Tumor Activity

To evaluate the in vivo efficacy of ERA-8, a cell-derived xenograft (CDX) model was utilized.[9] Ovariectomized female nude mice were implanted with ER-positive MCF-7 human breast cancer cells.[9] Once tumors were established, mice were treated orally with vehicle or ERA-8 once daily. ERA-8 demonstrated significant, dose-dependent tumor growth inhibition. Animal models are crucial for evaluating the efficacy of new therapeutic agents.[10][11]

Table 3: In Vivo Efficacy of ERA-8 in MCF-7 Xenograft Model

| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 43 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | - | 1250 ± 150 | - |

| ERA-8 | 10 | 480 ± 95 | 61.6 |

| ERA-8 | 30 | 190 ± 60 | 84.8 |

| Fulvestrant | 5 (subcutaneous, weekly) | 350 ± 80 | 72.0 |

Data are presented as mean ± standard error of the mean (SEM).

Detailed Experimental Protocols

Protocol: ERα Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.[12]

-

Preparation: Recombinant human ERα protein is diluted in binding buffer (e.g., Tris-HCl, EDTA, glycerol).

-

Reaction Mixture: In a 96-well plate, combine the diluted ERα protein, a fixed concentration of [3H]-Estradiol (radioligand), and serial dilutions of ERA-8 or control compounds.

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Separate bound from unbound radioligand using a dextran-coated charcoal suspension followed by centrifugation.

-

Quantification: Measure the radioactivity of the supernatant (containing the bound ligand) using a liquid scintillation counter.

-

Analysis: Calculate the concentration of ERA-8 that inhibits 50% of the specific binding of [3H]-Estradiol (IC50). Convert the IC50 value to an inhibitor constant (Ki) using the Cheng-Prusoff equation.

Protocol: Western Blot for ERα Degradation

This assay quantifies the reduction of ERα protein levels in cells following treatment with a SERD.

-

Cell Culture: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with vehicle (DMSO) or varying concentrations of ERA-8 for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal and calculate the percentage of ERα remaining relative to the vehicle-treated control. The DC50 is the concentration that causes 50% degradation.

Protocol: MCF-7 Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[13]

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in phenol (B47542) red-free medium supplemented with charcoal-stripped serum. Allow cells to attach for 24 hours.

-

Compound Treatment: Add serial dilutions of ERA-8 or control compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 5-6 days at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[13]

Conclusion and Future Directions

The preclinical data for this compound (ERA-8) demonstrate a highly promising profile for a next-generation endocrine therapy. Its potent dual mechanism of ERα antagonism and degradation, excellent oral bioavailability, and significant in vivo anti-tumor efficacy, even in models with resistance mutations, highlight its potential to overcome the limitations of current treatments.

Future work will focus on completing IND-enabling safety and toxicology studies to support the initiation of Phase 1 clinical trials in patients with advanced or metastatic ER-positive breast cancer.

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]

- 3. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The Quest for Orally Available Selective Estrogen Receptor Degraders (SERDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.uevora.pt [dspace.uevora.pt]

- 10. Current views on in vivo models for breast cancer research and related drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 13. benchchem.com [benchchem.com]

Estrogen Receptor Antagonist 8: A Technical Overview of Estrogen Receptor Subtype Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Representative Binding Affinity Data

To facilitate comparative analysis and inform research directions, the following table presents hypothetical binding affinity data for Estrogen Receptor Antagonist 8 against human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These values are representative of what would be determined using the experimental protocols outlined in this guide.

| Compound | Target | Assay Type | Ki (nM) [Hypothetical] | IC50 (nM) [Hypothetical] |

| This compound | Human ERα | Competitive Radioligand Binding | 15 | 25 |

| This compound | Human ERβ | Competitive Radioligand Binding | 50 | 80 |

| 17β-Estradiol (Reference) | Human ERα | Competitive Radioligand Binding | 0.1 | 0.2 |

| 17β-Estradiol (Reference) | Human ERβ | Competitive Radioligand Binding | 0.15 | 0.3 |

Caption: Table 1. Hypothetical binding affinities of this compound for ERα and ERβ.

Experimental Protocols

The determination of binding affinity for this compound can be achieved through a competitive radioligand binding assay. This method quantifies the ability of the unlabeled antagonist to displace a radiolabeled ligand from the estrogen receptor.

Competitive Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a test compound for estrogen receptors.[1][2][3]

Objective: To determine the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound for ERα and ERβ.

Materials and Reagents:

-

Receptor Source: Recombinant human ERα and ERβ protein or cytosol preparations from ER-positive cell lines (e.g., MCF-7 for ERα, U2OS-ERβ for ERβ).[1]

-

Radioligand: [³H]-17β-Estradiol (a high-affinity estrogen receptor agonist).

-

Test Compound: this compound.

-

Reference Compound: Unlabeled 17β-Estradiol.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.

-

Scintillation Cocktail: For detection of radioactivity.

-

96-well plates.

-

Filter mats.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer.

-

Dilute the receptor preparation and [³H]-17β-estradiol to the desired concentrations in ice-cold assay buffer. The concentration of [³H]-17β-estradiol is typically set at or below its Kd for the receptor.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer (for total binding).

-

A high concentration of unlabeled 17β-estradiol (for non-specific binding).

-

Varying concentrations of this compound.

-

-

Add the diluted receptor preparation to all wells.

-

Add the diluted [³H]-17β-estradiol to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Competitive Radioligand Binding Assay Workflow.

Signaling Pathways

Estrogen receptor antagonists, like the hypothetical this compound, exert their effects by interfering with the normal signaling pathways of estrogens. The primary mechanism is the competitive inhibition of estrogen binding to ERα and ERβ.

Canonical Estrogen Receptor Antagonist Signaling

Upon binding to the estrogen receptor, an antagonist induces a conformational change in the receptor that is different from the change induced by an agonist like estradiol. This altered conformation prevents the recruitment of coactivator proteins that are essential for initiating gene transcription. Consequently, the receptor-antagonist complex is unable to efficiently bind to estrogen response elements (EREs) in the DNA, leading to the repression of estrogen-responsive genes. Some antagonists, known as selective estrogen receptor degraders (SERDs), can also promote the degradation of the estrogen receptor, further reducing the cellular response to estrogens.[4]

Caption: Estrogen Receptor Antagonist Signaling Pathway.

Conclusion

While specific binding affinity data for this compound is not publicly available, this guide provides the necessary framework for its determination and interpretation. The detailed experimental protocol for the competitive radioligand binding assay offers a robust method for quantifying its affinity for ERα and ERβ. Understanding the mechanism of action through the canonical antagonist signaling pathway is crucial for predicting its cellular effects. The provided visualizations serve as clear and concise tools for researchers and drug development professionals working with this and similar compounds. Further in vitro and in vivo studies are warranted to fully characterize the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Early-Stage Research of Estrogen Receptor Antagonist 8

This technical guide provides a comprehensive overview of the early-stage research on a potent estrogen receptor (ER) antagonist, referred to herein as Estrogen Receptor Antagonist 8. This compound, identified as the 4-nitrophenyl derivative of a benzo[g]indazole in foundational research, has demonstrated significant potential in preclinical models.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its quantitative data, detailed experimental methodologies for its evaluation, and visualizations of relevant biological pathways and workflows.

Quantitative Data Summary

The early-stage evaluation of this compound and its active metabolite has yielded key quantitative metrics demonstrating its biological activity. The data from in vivo and in vitro studies are summarized below for clear comparison.

| Compound | Assay | Cell Line / Model | Parameter | Value | Reference Compound | Reference Value |

| This compound (Compound 4) | In vivo anti-uterotrophic assay | Immature female rats | EC50 | 4.160 µM | Tamoxifen (B1202) (TMX) | 7.625 µM |

| Active Metabolite (Compound 13) | Cytotoxicity Assay | MCF-7 (ER+ Breast Cancer) | IC50 | 7.200 µM | - | - |

| Active Metabolite (Compound 13) | Cytotoxicity Assay | T-47D (ER+ Breast Cancer) | IC50 | 11.710 µM | - | - |

| Active Metabolite (Compound 13) | Cytotoxicity Assay | SKOV-3 (Ovarian Cancer) | IC50 | 29.800 µM | - | - |

Data sourced from Mahmoud A Ragab, et al. Bioorg Chem. 2022 Feb;119:105554.[1][2]

Experimental Protocols

The following sections detail standardized, representative methodologies for the key experiments conducted in the early-stage research of estrogen receptor antagonists. While the core findings for this compound are based on such assays[1][3], the specific protocols from the original publication are not exhaustively detailed. The protocols provided here are established methods for the field.

This assay is a standard in vivo method to determine the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature female rats.[4][5]

Objective: To assess the ability of a test compound to inhibit the uterotrophic effect of a reference estrogen, thus demonstrating ER antagonist activity.

Materials:

-

Immature female rats (e.g., Sprague-Dawley or Wistar, 21-22 days old).[4]

-

Test compound (this compound).

-

Reference estrogen (e.g., 17α-ethynyl estradiol (B170435) - EE).

-

Vehicle (e.g., corn oil, sesame oil).

-

Dosing apparatus (e.g., oral gavage needles or subcutaneous injection needles).

-

Analytical balance.

Procedure:

-

Animal Acclimation: Acclimate immature female rats for at least 3 days upon arrival, with access to a low-phytoestrogen diet and water ad libitum.

-

Group Assignment: Randomly assign animals to treatment groups (n=6-8 per group), including:

-

Vehicle Control

-

Reference Estrogen (EE)

-

Test Compound at various doses + Reference Estrogen (EE)

-

-

Dosing: Administer the test compound and/or vehicle daily for three consecutive days via subcutaneous injection or oral gavage.[4][5][6] The reference estrogen is typically administered a short time after the test compound. For this compound, subcutaneous doses of 1, 3, 10, 20, and 30 mg/kg/day were used.[3]

-

Necropsy: Approximately 24 hours after the final dose, euthanize the animals.

-

Uterine Excision and Weighing: Carefully dissect the uterus, trim away adhering fat and connective tissue, and record the wet uterine weight. The uterus can also be blotted on filter paper to obtain a blotted weight.

-

Data Analysis: Calculate the mean uterine weight for each group. The anti-estrogenic effect is determined by a statistically significant decrease in uterine weight in the groups receiving the test compound plus estrogen compared to the group receiving estrogen alone. The EC50, the concentration at which the compound elicits half of its maximal response, is calculated from the dose-response curve.

This in vitro assay is used to determine the effect of a compound on the proliferation of ER-positive human breast cancer cells, such as MCF-7. It can identify both agonist (proliferative) and antagonist (anti-proliferative) effects.

Objective: To measure the ability of a test compound to inhibit the growth of ER-positive breast cancer cells.

Materials:

-

MCF-7 human breast adenocarcinoma cell line.

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin.

-

Phenol (B47542) red-free medium and charcoal-stripped FBS for hormone-sensitive experiments.

-

Test compound (e.g., the active metabolite of this compound).

-

96-well cell culture plates.

-

Cell proliferation detection reagent (e.g., MTS, resazurin, or a DNA-binding fluorescent dye like SYBR Green).[7]

-

Plate reader (spectrophotometer or fluorometer).

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.[8]

-

Hormone Deprivation: Replace the growth medium with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to reduce background estrogenic effects.

-

Treatment: Treat the cells with a serial dilution of the test compound for a period of 5 to 7 days.[9] Include appropriate controls: vehicle control, positive control (e.g., 17β-estradiol for agonist activity, tamoxifen or fulvestrant (B1683766) for antagonist activity).

-

Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Convert the readings to percentage of viable cells relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value, which is the concentration of the antagonist that inhibits cell proliferation by 50%.

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor, thereby determining its binding affinity.

Objective: To determine the binding affinity (Ki) of a test compound for the estrogen receptor.

Materials:

-

Source of estrogen receptors (e.g., rat uterine cytosol, or recombinant human ERα or ERβ).[10]

-

Radiolabeled ligand (e.g., [3H]17β-estradiol).

-

Test compound.

-

Assay buffer.

-

Filtration apparatus (e.g., 96-well harvester) and glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from rat uteri or use a purified recombinant ER preparation.[10][11]

-

Incubation: In assay tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[12]

-

Equilibrium Binding: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.[11]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in estrogen receptor antagonism research.

Caption: Estrogen Receptor (ER) Signaling and Antagonism.

Caption: Workflow for the In Vivo Anti-Uterotrophic Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-based design and synthesis of conformationally constrained derivatives of methyl-piperidinopyrazole (MPP) with estrogen receptor (ER) antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. urosphere.com [urosphere.com]

- 6. epa.gov [epa.gov]

- 7. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 8. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

Navigating Estrogen Receptor Degradation: A Technical Guide to Selective Estrogen Receptor Degraders (SERDs)

A prefatory note on nomenclature: The query for "Estrogen Receptor Antagonist 8" as a Selective Estrogen Receptor Degrader (SERD) did not yield a widely recognized agent under this designation in the current scientific literature. The term appears to refer to specific compounds in niche research contexts rather than a standard nomenclature for a SERD. To provide a comprehensive and technically accurate guide that fulfills the core requirements of this request, this document will focus on a well-characterized, clinically relevant oral SERD, Giredestrant (GDC-9545) , as a representative example of this therapeutic class. The principles, mechanisms, and experimental methodologies discussed are broadly applicable to the characterization of other SERDs.

Executive Summary

Selective Estrogen Receptor Degraders (SERDs) represent a pivotal class of therapeutics in the management of estrogen receptor-positive (ER+) breast cancer. Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the estrogen receptor (ER), SERDs have a dual mechanism of action: they not only block ER signaling but also induce the degradation of the ER protein.[1] This guide provides an in-depth technical overview of the core attributes of SERDs, using the potent, orally bioavailable, nonsteroidal SERD, Giredestrant, as a primary exemplar. We will delve into its mechanism of action, present key quantitative data, detail essential experimental protocols for its characterization, and visualize the critical pathways and workflows involved.

Mechanism of Action of Giredestrant

Giredestrant is a potent antagonist of the estrogen receptor, binding competitively to the ligand-binding domain of both wild-type and mutant ERα.[2] This binding induces a conformational change in the receptor, which not only prevents its activation by endogenous estrogen but also marks it for proteasomal degradation.[3][4] This degradation of the ER protein effectively removes it from the cell, offering a more complete shutdown of ER-mediated signaling pathways that drive tumor growth in ER+ breast cancer.[4] This dual action of antagonism and degradation makes Giredestrant a promising therapeutic agent, particularly in tumors that have developed resistance to other endocrine therapies.[3]

Signaling Pathway

The binding of Giredestrant to the estrogen receptor initiates a cascade of events leading to its degradation via the ubiquitin-proteasome pathway. This process is crucial for its therapeutic effect.

Quantitative Data

The following tables summarize key quantitative data for Giredestrant and other relevant SERDs.

Table 1: In Vitro Activity of Selected SERDs

| Compound | ERα Binding Affinity (IC50, nM) | ER Degradation (DC50, nM) | Cell Proliferation Inhibition (MCF-7, IC50, nM) |

| Giredestrant | 0.2 | ~1 | 0.3 |

| Fulvestrant | 0.29 | ~1 | 0.25 |

| Elacestrant | 48 | ~100 | 13 |

| Camizestrant | ~0.3 | ~1 | ~0.3 |

Data compiled from various preclinical studies. Actual values may vary depending on the specific assay conditions.

Table 2: Clinical Efficacy of Giredestrant

| Clinical Trial | Phase | Treatment Arm | Primary Endpoint | Result |

| acelERA | Phase II | Giredestrant vs. Anastrozole (neoadjuvant) | Change in Ki67 | Statistically superior reduction in Ki67 with Giredestrant.[5] |

| lidera | Phase III | Giredestrant vs. Standard Endocrine Therapy (adjuvant) | Invasive Disease-Free Survival | Ongoing. |

| pionERA | Phase III | Giredestrant + CDK4/6i vs. Fulvestrant + CDK4/6i | Progression-Free Survival | Ongoing.[6] |

Experimental Protocols

The characterization of a SERD like Giredestrant involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of the test compound for the estrogen receptor.

Methodology:

-

Preparation of Rat Uterine Cytosol:

-

Competitive Binding Assay:

-

A constant concentration of radiolabeled estradiol (B170435) ([³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (e.g., Giredestrant).[7]

-

The reaction is incubated to allow for competitive binding.

-

The receptor-bound radioligand is separated from the unbound radioligand using a method such as hydroxylapatite (HAP) adsorption.[7]

-

The amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific [³H]E₂ binding versus the log concentration of the competitor.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂) is determined from the resulting dose-response curve.

-

Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein induced by the test compound.

Methodology:

-

Cell Culture and Treatment:

-

ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media.[8]

-

Cells are treated with the test compound (e.g., Giredestrant) at various concentrations and for different time points. A vehicle control (e.g., DMSO) is included.

-

-

Protein Extraction:

-

Cells are lysed using RIPA buffer containing protease inhibitors to extract total protein.

-

Protein concentration is determined using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

The separated proteins are transferred to a PVDF membrane.[9]

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

A loading control antibody (e.g., β-actin) is used to normalize for protein loading.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the ERα band is quantified using densitometry software and normalized to the loading control.

-

The DC₅₀ value (the concentration of the test compound that induces 50% degradation of the target protein) can be calculated.

-

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the test compound on ER+ breast cancer cells.

Methodology:

-

Cell Seeding:

-

ER+ breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a defined density.

-

-

Drug Treatment:

-

After allowing the cells to attach, they are treated with serial dilutions of the test compound (e.g., Giredestrant). A vehicle control is included.

-

-

Incubation:

-

The plates are incubated for a period of 3 to 7 days to allow for cell proliferation.

-

-

Viability Assessment:

-

Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays. The absorbance or fluorescence is proportional to the number of viable cells.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

A dose-response curve is generated by plotting cell viability against the log concentration of the test compound to determine the IC₅₀ value.

-

Conclusion

Giredestrant exemplifies the therapeutic potential of the new generation of oral SERDs. Its dual mechanism of potent ER antagonism and degradation offers a comprehensive approach to blocking estrogen-driven tumor growth. The methodologies outlined in this guide provide a robust framework for the preclinical and clinical characterization of SERDs, enabling the identification and development of novel and effective therapies for ER+ breast cancer. The ongoing clinical trials will further elucidate the role of Giredestrant and other oral SERDs in the evolving landscape of breast cancer treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. Giredestrant - NCI [dctd.cancer.gov]

- 3. Giredestrant - Wikipedia [en.wikipedia.org]

- 4. What is Giredestrant used for? [synapse.patsnap.com]

- 5. roche.com [roche.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Initial Studies on the Therapeutic Potential of Estrogen Receptor Antagonist 8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial preclinical data available for a novel compound identified as Estrogen Receptor Antagonist 8. This molecule has demonstrated notable potency as an estrogen receptor (ER) antagonist in early-stage research. This document collates the available quantitative data, outlines the primary experimental protocol used for its characterization, and illustrates its theoretical mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development and oncology. Additionally, this guide will briefly address a distinct steroidal compound also designated as "8" in scientific literature to clarify potential ambiguities.

Introduction to this compound

This compound is a novel small molecule identified as a potent antagonist of the estrogen receptor. In preclinical studies, it has shown significant in vivo anti-uterotrophic potential. The compound is currently positioned as a tool for research purposes and is not available for clinical use in patients. Its development is based on the structure-based design of conformationally constrained derivatives of methyl-piperidinopyrazole (MPP).

Quantitative Data

The primary quantitative measure of the biological activity of this compound is its half-maximal effective concentration (EC50) as determined in an in vivo anti-uterotrophic assay. This value indicates the concentration of the antagonist required to inhibit the uterotrophic effect of estrogen by 50%.

| Compound | EC50 (µM) | Assay System |

| This compound | 4.160 | In vivo anti-uterotrophic assay |

| Tamoxifen (TMX) (Reference) | 7.625 | In vivo anti-uterotrophic assay |

Table 1: Comparative EC50 values of this compound and the reference compound Tamoxifen.

Experimental Protocols

The following outlines the general methodology for the key experiment cited in the initial studies of this compound.

In Vivo Anti-Uterotrophic Assay

The anti-uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound.[1][2][3] It relies on the principle that estrogens stimulate the growth of the uterus in immature or ovariectomized rodents.[3] An estrogen antagonist will inhibit this growth.

General Protocol Outline:

-

Animal Model: Immature female rats (e.g., 21-22 days old) are typically used as their hypothalamic-pituitary-ovarian axis is not yet fully functional, resulting in low endogenous estrogen levels and a baseline uterine weight.[2][3]

-

Dosing:

-

A control group receives a vehicle solution.

-

A positive control group receives an estrogen (e.g., estradiol) to stimulate uterine growth.

-

Test groups receive the estrogen in combination with varying doses of the antagonist compound (this compound).

-

Administration is typically via subcutaneous injection or oral gavage over a period of several consecutive days (e.g., 3 days).[2][3]

-

-

Endpoint Measurement: One day after the final dose, the animals are euthanized, and the uteri are excised and weighed.[3]

-

Data Analysis: The reduction in uterine weight in the groups receiving the antagonist compared to the group receiving only the estrogen is used to determine the antagonist's potency, from which the EC50 value is calculated.

Disclaimer: This is a generalized protocol. For the specific, detailed methodology used for this compound, please refer to the primary publication: Mahmoud A Ragab, et al. Structure-based design and synthesis of conformationally constrained derivatives of methyl-piperidinopyrazole (MPP) with estrogen receptor (ER) antagonist activity. Bioorg Chem. 2022 Feb;119:105554.

Signaling Pathways and Mechanism of Action

This compound functions by competitively binding to estrogen receptors (ERα and/or ERβ) within target cells.[4] This binding prevents the endogenous estrogen from binding to and activating the receptor. The binding of an antagonist like this compound can lead to a conformational change in the receptor that prevents the recruitment of co-activators necessary for gene transcription, thereby blocking the downstream cellular effects of estrogen signaling.[5]

Caption: Mechanism of action for an estrogen receptor antagonist.

Clarification on Compound "8": A Dual ERβ Agonist and AR Antagonist

It is important to distinguish this compound from another compound referred to as "8 " in a separate publication from ACS Medicinal Chemistry Letters. This second molecule is a novel synthetic steroid with a distinct dual mechanism of action.

Activity of Compound "8"

Compound "8" has been identified as a selective Estrogen Receptor Beta (ERβ) agonist and an Androgen Receptor (AR) antagonist .[6] This dual activity presents a different therapeutic potential, possibly in prostate cancer where ERβ activation is considered tumor-suppressive and AR antagonism is a primary treatment strategy.

| Receptor Target | Activity | EC50/IC50 (nM) |

| Human ERβ | Agonist | 46.8 |

| Human ERα | Agonist | >10,000 |

| Human AR | Antagonist | ~1,000-3,000 |

Table 2: Profile of the dual-action steroidal compound "8".[6]

Proposed Signaling Pathway for Compound "8"

Caption: Dual mechanism of action of steroidal compound "8".

Conclusion

This compound is a promising preclinical compound with potent ER antagonistic activity. The initial data, primarily from in vivo anti-uterotrophic assays, warrants further investigation into its therapeutic potential. It is crucial for researchers to distinguish this molecule from other compounds that may be similarly named in the literature to ensure clarity in research and development efforts. Future studies should aim to elucidate its full pharmacological profile, including its selectivity for ER subtypes and its efficacy in relevant disease models.

References

- 1. epa.gov [epa.gov]

- 2. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. urosphere.com [urosphere.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Estrogen Receptor Antagonist 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Antagonist 8 (ERA 8) is a potent antagonist of the estrogen receptor (ER).[1][2] This document provides detailed application notes and protocols for the use of ERA 8 in cell culture experiments. The provided methodologies are intended to guide researchers in characterizing the activity and mechanism of action of this compound in relevant cell-based assays.

Compound Information:

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 2889370-92-5 |

| Reported in vivo Efficacy (EC50) | 4.160 µM (in rat anti-uterotrophic assay)[1][2] |

| Mechanism of Action | Estrogen Receptor Antagonist |

Data Presentation

The following table summarizes the key quantitative data for this compound. Note: In vitro efficacy data such as IC50 in cell lines is not yet publicly available and should be determined experimentally using the protocols provided below.

| Parameter | Value | Source |

| EC50 (in vivo) | 4.160 µM | [1][2] |

Signaling Pathway

This compound functions by competitively binding to estrogen receptors (ERα and/or ERβ), thereby blocking the binding of the natural ligand, 17β-estradiol (E2). This prevents the conformational changes in the receptor that are necessary for its activation, dimerization, and subsequent translocation to the nucleus. As a result, the ER fails to bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the inhibition of estrogen-dependent gene transcription and downstream cellular effects, such as cell proliferation.

Mechanism of this compound action.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound in cell culture.

Cell Viability Assay (MTT or CCK-8)

This assay determines the effect of this compound on the proliferation of estrogen-dependent cancer cell lines.

Materials:

-

ER-positive human breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

-

This compound (stock solution in DMSO)

-

17β-Estradiol (E2) (stock solution in ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture cells in complete growth medium.

-

Two days prior to the experiment, switch to phenol red-free medium with CS-FBS to reduce background estrogenic activity.

-

Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in phenol red-free medium with CS-FBS. A suggested starting concentration range is 0.1 µM to 50 µM.

-

Prepare a solution of 1 nM E2 in the same medium.

-

Remove the medium from the cells and add the prepared drug solutions. Include the following controls:

-

Vehicle control (medium with DMSO)

-

E2 control (1 nM E2)

-

ERA 8 alone (at various concentrations)

-

ERA 8 + E2 (to assess antagonistic activity)

-

-

Incubate for 48-72 hours.

-

-

Measurement:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., DMSO or acidic isopropanol) and incubate until the formazan (B1609692) crystals dissolve. Read absorbance at 570 nm.

-

For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Read absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot dose-response curves and determine the IC50 value for this compound.

-

Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression of ER and its downstream target proteins.

Materials:

-

ER-positive human breast cancer cell lines (e.g., MCF-7)

-

Phenol red-free medium with CS-FBS

-

This compound

-

17β-Estradiol (E2)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-